H-Ala-Ala-Tyr-Ala-Ala-OH

説明

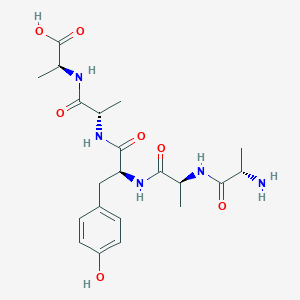

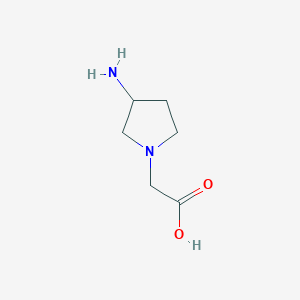

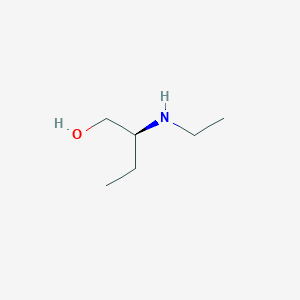

“H-Ala-Ala-Tyr-Ala-Ala-OH” is a peptide composed of five amino acids: Alanine (Ala), Alanine (Ala), Tyrosine (Tyr), Alanine (Ala), and Alanine (Ala). The peptide is synthesized by linking these amino acids together in a specific sequence .

Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on the properties of its amino acids. For example, the presence of polar or charged side chains can influence the solubility of the peptide in water. The peptide “H-Ala-Ala-Tyr-Ala-Ala-OH” has a molecular formula of C18H26N4O6 and an average mass of 394.422 Da .科学的研究の応用

1. Studies on Proline cis-trans Isomerization

Research has explored the cis-trans interconversion rates of X-Pro bonds in peptides including those similar to H-Ala-Ala-Tyr-Ala-Ala-OH. For instance, Grathwohl and Wüthrich (1981) found that replacing Ala with Tyr in oligopeptides affected the interconversion rate of these bonds (Grathwohl & Wüthrich, 1981).

2. Reaction Dynamics of Amino Acid Residues

Owen et al. (2012) conducted a theoretical study to understand how hydroxyl radicals could initiate the unfolding of amino acid residues like those in H-Ala-Ala-Tyr-Ala-Ala-OH. This research is significant in understanding peptide misfolding diseases (Owen, Szőri, Csizmadia, & Viskolcz, 2012).

3. NMR Studies for Conformational Analysis

Bundi and Wüthrich (1979) used 1H-NMR to measure the chemical shifts and spin-spin coupling constants of amino acid residues in linear tetrapeptides similar to H-Ala-Ala-Tyr-Ala-Ala-OH. Such studies provide insight into the conformational behavior of these peptides in solution (Bundi & Wüthrich, 1979).

4. Peptide-Protonation and Coordination Ability

Koleva et al. (2007) studied the dipeptide alanylphenylalanine, which shares structural similarities with H-Ala-Ala-Tyr-Ala-Ala-OH. They explored its protonation and coordination ability, particularly in relation to Au(III), highlighting the potential application of such peptides in bioinorganic chemistry (Koleva, Kolev, Zareva, & Spiteller, 2007).

5. Role in Immune Responses

Schwartz et al. (1976) discussed the importance of tyrosine in peptides like H-Ala-Ala-Tyr-Ala-Ala-OH for genetically controlled regulation of immune responses. Their study on synthetic polymers demonstrates the potential role of such peptides in immunology (Schwartz, Waltenbaugh, Dorf, Cesla, Sela, & Benacerraf, 1976).

6. Tyrosine-Mediated Peptide Assembly

Jang et al. (2014) explored the role of tyrosine in peptide assembly. They found that sequences like H-Ala-Ala-Tyr-Ala-Ala-OH could form two-dimensional structures with potential applications in bio-inspired catalysis and material science (Jang, Lee, Park, Kim, Park, Yang, Jin, Lee, Park, You, Jeong, Shin, Oh, Kwon, Kim, Cho, Han, Kim, Chang, Paik, Nam, & Lee, 2014).

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O7/c1-10(22)17(28)23-12(3)19(30)26-16(9-14-5-7-15(27)8-6-14)20(31)24-11(2)18(29)25-13(4)21(32)33/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUNLLXEBIVUAQ-YTORKDELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-Tyr-Ala-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1438355.png)

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)